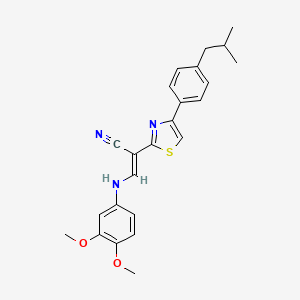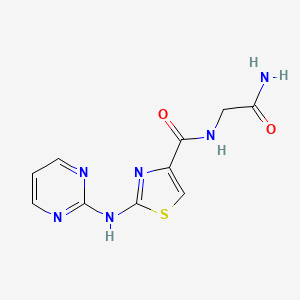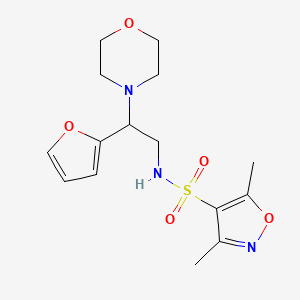![molecular formula C6H3IN2OS B2506746 6-iodothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1378867-62-9](/img/structure/B2506746.png)
6-iodothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-iodothieno[2,3-d]pyrimidin-4(3H)-one is a compound that belongs to the class of thienopyrimidinones, which are heterocyclic compounds containing a fused thieno[2,3-d]pyrimidine ring system. This compound is of interest due to its potential pharmacological properties and as a key intermediate in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of thienopyrimidinones can be achieved through various methods. One approach involves the aza-Wittig reaction, which is a versatile method for constructing nitrogen-containing heterocycles. For instance, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones was reported using an aza-Wittig reaction followed by a reaction with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . Similarly, 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones were synthesized via an aza-Wittig reaction, followed by treatment with amines or phenols . These methods could potentially be adapted for the synthesis of this compound by incorporating an appropriate iodine-containing precursor.
Molecular Structure Analysis
The molecular structure of thienopyrimidinones is characterized by the presence of a fused ring system that can influence the electronic and steric properties of the molecule. The regiochemistry of related compounds has been established by NMR and X-ray crystallography, which are crucial techniques for determining the structure of such heterocycles . X-ray analysis has confirmed the structure of various substituted thienopyrimidinones, indicating the potential for detailed structural analysis of this compound .
Chemical Reactions Analysis
Thienopyrimidinones can undergo various chemical reactions due to their reactive sites, such as the nitrogen atoms in the pyrimidine ring and the potential for substitution at different positions. For example, pyrido[2,3-d]pyrimidines were synthesized from reactions involving amino pyrimidines and chlorovinyl aldehyde or ketoaldehyde . The reactivity of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones towards reagents like formamide, carbon disulfide, and urea has been studied, showing the potential for diverse chemical transformations . These reactions could be explored for this compound to develop new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidinones are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of an iodine atom in the 6-position of thieno[2,3-d]pyrimidin-4(3H)-one could impact its reactivity and interaction with biological targets. The antimicrobial activity of related compounds has been observed, suggesting that this compound could also exhibit such properties . Additionally, the analgesic and anti-inflammatory activities of 4-substituted derivatives have been reported, which could be relevant for the pharmacological profiling of this compound .
科学的研究の応用
Catalysis and Synthesis
Pyrimidine derivatives, including those related to 6-iodothieno[2,3-d]pyrimidin-4(3H)-one, have been extensively studied for their synthetic applications. For example, hybrid catalysts have been used for the synthesis of pyranopyrimidine scaffolds, showcasing their broad synthetic applications and bioavailability. These studies highlight the use of various catalysts such as organocatalysts, metal catalysts, and green solvents in synthesizing pyrimidine derivatives with potential medicinal and pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry
Pyrimidine derivatives are noted for their wide range of pharmacological effects. Their anti-inflammatory properties have been attributed to their inhibitory responses against key inflammatory mediators, showcasing their potential as anti-inflammatory agents (Rashid et al., 2021). Furthermore, structural activity relationship (SAR) studies of pyrimidine derivatives have indicated their potential as anti-Alzheimer's agents, suggesting a significant avenue for developing therapeutics against neurological disorders (Das et al., 2021).
Optoelectronic Materials
Research into quinazolines and pyrimidines has extended into the field of optoelectronic materials. Functionalized pyrimidine derivatives have been explored for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. This area of research underscores the value of incorporating pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials with potential applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).
作用機序
Target of Action
The primary targets of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it interacts with its targets in a way that inhibits their growth or survival.
Biochemical Pathways
Given its antimycobacterial activity, it likely interferes with essential metabolic pathways in mycobacteria .
Pharmacokinetics
The compound’s significant antimycobacterial activity suggests that it is able to reach its targets in effective concentrations .
Result of Action
The result of the action of this compound is the inhibition of the growth or survival of Mycobacteria . This makes it a potential candidate for the development of new antitubercular agents.
Safety and Hazards
The safety information for 6-Iodothieno[2,3-d]pyrimidin-4(3H)-one indicates that it is classified under the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315 and H319. The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .
将来の方向性
特性
IUPAC Name |
6-iodo-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYGTSPBLUKQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2506667.png)

![N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2506669.png)




![9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2506677.png)
![N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine](/img/no-structure.png)
![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506680.png)
![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)